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Compound of Interest

Compound Name: AG-881

Cat. No.: B1574142

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the dose-limiting toxicities (DLTs) observed in
the Phase 1 clinical trials of AG-881 (vorasidenib).

Frequently Asked Questions (FAQS)

Q1: What were the primary dose-limiting toxicities (DLTSs) identified for AG-881 in its Phase 1
trials?

Al: The primary dose-limiting toxicities reported in the Phase 1 dose-escalation study of AG-
881 were Grade 2 or higher elevations in liver transaminases, specifically alanine
aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] These DLTs were
observed in five patients with glioma at dose levels of 100 mg and higher.[1][2][3]

Q2: At what dose levels did the dose-limiting toxicities of AG-881 occur?

A2: The DLTs of elevated transaminases were specifically reported at the higher dose levels of
>100 mg.[1][2] The Phase 1 trial investigated several dose levels, including 10 mg, 25 mg, 50
mg, 100 mg, 200 mg, and 300 mg daily doses.[3] Doses below 100 mg were found to have a
favorable safety profile.[2][4]

Q3: Were the observed dose-limiting toxicities reversible?
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A3: Yes, the elevated transaminases that constituted the DLTs were reversible. These events
resolved to Grade 1 or less with either dose modification or discontinuation of the treatment.[1]

[21[3][4]
Q4: Was a maximum tolerated dose (MTD) established for AG-881 in the Phase 1 trials?

A4: A maximum tolerated dose (MTD) was not reached by the Bayesian model used in the
study.[2][3] The doses selected for further clinical development (10 mg and 50 mg) were based
on an overall assessment of safety, pharmacokinetics, and pharmacodynamics data rather than
the establishment of an MTD.[1][2][3]

Q5: What were the most common adverse events (AES) observed with AG-881 in the Phase 1
glioma patient population?

A5: The most frequently reported adverse events (AES) in glioma patients, regardless of their
attribution to the study drug, included increased alanine aminotransferase (ALT) (44.2%),
increased aspartate aminotransferase (AST) (38.5%), headache (34.6%), fatigue (30.8%),
nausea (26.9%), and seizure (21.2%).[3] The majority of these AEs were mild to moderate in
severity.[1][2]

Troubleshooting Guide for Experimental Monitoring

Issue: Elevated liver transaminases (ALT/AST) are observed in a subject.
Troubleshooting Steps:

o Grading of Toxicity: The dose-limiting toxicity was defined as a Grade 3 or higher adverse
event related to AG-881 occurring within the first cycle (28 days) of treatment, or by sponsor
designation.[3][4] In the case of elevated transaminases, Grade 2 or higher was considered
a DLT at the 100mg dose level.[3] It is crucial to grade the severity of the transaminitis
according to the Common Terminology Criteria for Adverse Events (CTCAE).

o Dose Modification: As demonstrated in the Phase 1 trial, dose modification is a key
management strategy. For the five patients who experienced DLTs, the elevated
transaminases resolved to Grade <1 with dose modification in four of the patients.[3][4]
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o Treatment Discontinuation: In one of the five patients with a DLT, the elevated transaminases
resolved after discontinuation of the drug.[3][4] This should be considered if the transaminitis
is severe or does not resolve with dose reduction.

e Supportive Care: Implement appropriate supportive care measures as per institutional
guidelines for the management of drug-induced liver injury.

o Data Collection: Meticulously document all laboratory values, dose adjustments, and clinical
observations to ensure a comprehensive safety assessment.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTS) in the AG-881 Phase 1 Trial (Glioma
Population)

Number of
Dose Level Patients with Type of DLT Grade of DLT Outcome
DLTs
Resolved to <
Grade 1 with
dose
Elevated L
=100 mg 5 Grade =2 modification
ALT/AST
(n=4) or
discontinuation
(n=1)

Experimental Protocols

Protocol: Monitoring and Definition of Dose-Limiting Toxicity

The Phase 1 study of AG-881 (NCT02481154) employed a Bayesian model for dose
escalation in patients with recurrent/progressive mIDH1/2 glioma.[3][5]

o Treatment Cycles: Patients received AG-881 daily in continuous 28-day cycles.[3]
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o DLT Definition: A dose-limiting toxicity was formally defined as a Grade 3 or higher adverse
event considered related to AG-881 that occurred during the first treatment cycle (Cycle 1).
DLTs could also be designated by the study sponsor.[3][4]

o Safety Monitoring: Blood samples were collected for pharmacokinetic (PK) and
pharmacodynamic (PD) evaluations.[3] Regular monitoring of clinical and laboratory
parameters, including liver function tests (ALT, AST), was conducted to assess safety and
tolerability.
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Caption: Dose escalation workflow for AG-881 and the emergence of dose-limiting toxicities.
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AG-881 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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